ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate
Description
Ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a synthetic indole derivative with a complex substitution pattern. The indole core is substituted at position 1 with a p-tolyl group (4-methylphenyl), position 2 with a methyl group, position 3 with an ethyl carboxylate, and position 5 with a 3-(benzylamino)-2-hydroxypropoxy side chain. This side chain introduces a secondary amine (benzylamino) and a hydroxyl group, conferring both lipophilic and polar characteristics.
Properties
IUPAC Name |
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-4-34-29(33)28-21(3)31(23-12-10-20(2)11-13-23)27-15-14-25(16-26(27)28)35-19-24(32)18-30-17-22-8-6-5-7-9-22/h5-16,24,30,32H,4,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYNEFXAACEXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functional Group Introduction:
Amination: The benzylamino group is introduced via reductive amination, where the intermediate reacts with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural features, which include an indole ring and a benzylamino group. These characteristics make it a candidate for various pharmacological applications:
- Anticonvulsant Activity : Research indicates that compounds with similar structures to ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate have shown promise in anticonvulsant activity. For instance, derivatives of indole have been evaluated using animal seizure models, demonstrating efficacy comparable to established anticonvulsants .
- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties. Studies suggest that compounds containing the indole moiety can modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Anticancer Properties : Some studies suggest that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in oncology .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation. Research into similar compounds has indicated that they can modulate inflammatory pathways effectively .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds similar to this compound:
Mechanism of Action
The mechanism of action of ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Insights :
- Benzylamino vs.
Pharmacological Implications
lists indole derivatives (e.g., JWH-018, AM-694) as synthetic cannabinoid mimetics, highlighting the role of indole-3-carboxylates in receptor binding . The benzylamino and hydroxyl groups in the target compound may interact with cannabinoid receptors (CB1/CB2) similarly to other arylalkylamine-substituted indoles.
Comparative Receptor Binding Hypotheses :
Example Protocol from :
- Refluxing 3-formyl-indole derivatives with sodium acetate and aminothiazolones in acetic acid yields crystalline indole-thiazole hybrids, demonstrating a generalizable method for indole functionalization .
Physicochemical Properties
Key Observations :
- The HCl salt form (as in ) significantly enhances aqueous solubility, making it preferable for formulations.
Biological Activity
Ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₃H₃₁N₃O₄
- Molecular Weight : 397.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), which plays a crucial role in inflammatory processes. For instance, derivatives of indole-3-carboxylic acid have demonstrated significant inhibition of 5-LO with IC50 values ranging from 0.23 to 0.7 μM .
- HIV Integrase Inhibition : Research indicates that modifications to the indole structure can enhance the inhibitory activity against HIV integrase, a key enzyme in the HIV replication cycle. For example, specific structural modifications have resulted in compounds with IC50 values as low as 0.13 μM against integrase .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that ethyl derivatives of indole effectively reduced leukotriene synthesis in human polymorphonuclear leukocytes, indicating potential anti-inflammatory properties .
- Antiviral Activity : Compounds structurally similar to this compound were shown to inhibit HIV replication by targeting the integrase enzyme, highlighting their potential in antiviral drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indole ring significantly affect biological activity:
- C3 and C6 Modifications : Substituents at these positions have been associated with enhanced enzyme inhibition, particularly against HIV integrase and lipoxygenase .
- Hydrophobic Interactions : The introduction of hydrophobic groups has been shown to improve binding affinity and inhibitory potency against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
